molecular formula C7H3Br3N2 B3294903 3,4,6-tribromo-2H-indazole CAS No. 887568-41-4

3,4,6-tribromo-2H-indazole

Cat. No. B3294903
CAS RN: 887568-41-4
M. Wt: 354.82 g/mol
InChI Key: MHVZRERJULUODE-UHFFFAOYSA-N
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Description

3,4,6-tribromo-2H-indazole is a bromoaryl compound that has attracted great attention in organic chemistry, especially for the synthesis of pharmaceutical intermediates . It is a critical class of N-heterocyclic molecules .


Synthesis Analysis

The synthesis of 2H-indazoles, including 3,4,6-tribromo-2H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific example of a synthesis method is the ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Safety and Hazards

While the specific safety and hazards of 3,4,6-tribromo-2H-indazole are not mentioned in the papers retrieved, it’s important to note that bromine compounds like Br2 used in the synthesis of halogenated indazoles are toxic to humans and difficult to operate owing to their high volatility .

Future Directions

The future directions in the research of 3,4,6-tribromo-2H-indazole and other indazole derivatives seem to be focused on developing novel and efficient halogenation approaches , and exploring their medicinal properties for the treatment of various pathological conditions . The synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent is a promising area of research .

properties

IUPAC Name

3,4,6-tribromo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZRERJULUODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-tribromo-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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